

Antifungal agent 57 (Compound A19) background information

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Compound of Interest

Compound Name: *Antifungal agent 57*

Cat. No.: *B15137928*

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Antifungal Agent 57 (Compound A19): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 57, also identified as Compound A19, is a potent antifungal compound demonstrating significant efficacy against opportunistic fungal pathogens. This technical guide provides a comprehensive summary of the currently available information on Compound A19, including its chemical properties, *in vitro* activity, and a discussion of potential mechanisms of action within the broader context of antifungal drug development. While detailed experimental protocols and specific signaling pathway elucidations for this particular compound are not extensively available in public literature, this document consolidates the existing data and provides generalized methodologies and conceptual frameworks relevant to its study.

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Pathogens such as *Candida albicans* have developed resistance to conventional antifungal therapies, necessitating the discovery and development of novel therapeutic agents. **Antifungal agent 57** (Compound A19) has been identified as a promising candidate, exhibiting potent activity against fluconazole-resistant strains of *Candida albicans*. This guide serves as a

technical resource for researchers and professionals engaged in the exploration of new antifungal compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Antifungal agent 57** (Compound A19) is presented in Table 1. This data is crucial for its synthesis, formulation, and further chemical modification studies.

Table 1: Chemical and Physical Properties of **Antifungal Agent 57** (Compound A19)

Property	Value
Molecular Formula	C ₁₈ H ₁₅ ClF ₂ N ₂ Se
Molecular Weight	411.73 g/mol
CAS Number	2422019-92-7

In Vitro Antifungal Activity

Antifungal agent 57 (Compound A19) has demonstrated potent in vitro activity against clinically relevant fungal pathogens. The available data on its minimum inhibitory concentrations (MICs) are summarized in Table 2.

Table 2: In Vitro Antifungal Activity of **Antifungal Agent 57** (Compound A19)

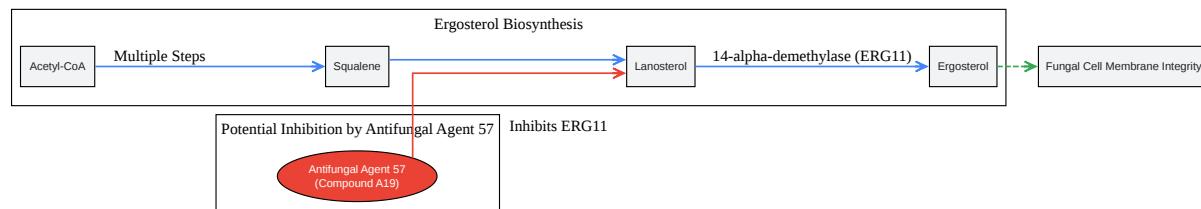
Fungal Species	Strain Type	MIC Range (µg/mL)	Reference Compound
Candida albicans	Fluconazole-Resistant	0.5 - 2	More effective than Miconazole

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular target and signaling pathway of **Antifungal agent 57** (Compound A19) have not been publicly disclosed, its efficacy against azole-resistant *Candida* suggests several potential mechanisms of action common to other antifungal agents. These often involve the disruption of essential cellular processes in fungi that are distinct from their mammalian hosts.

Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function, leading to fungal cell death.

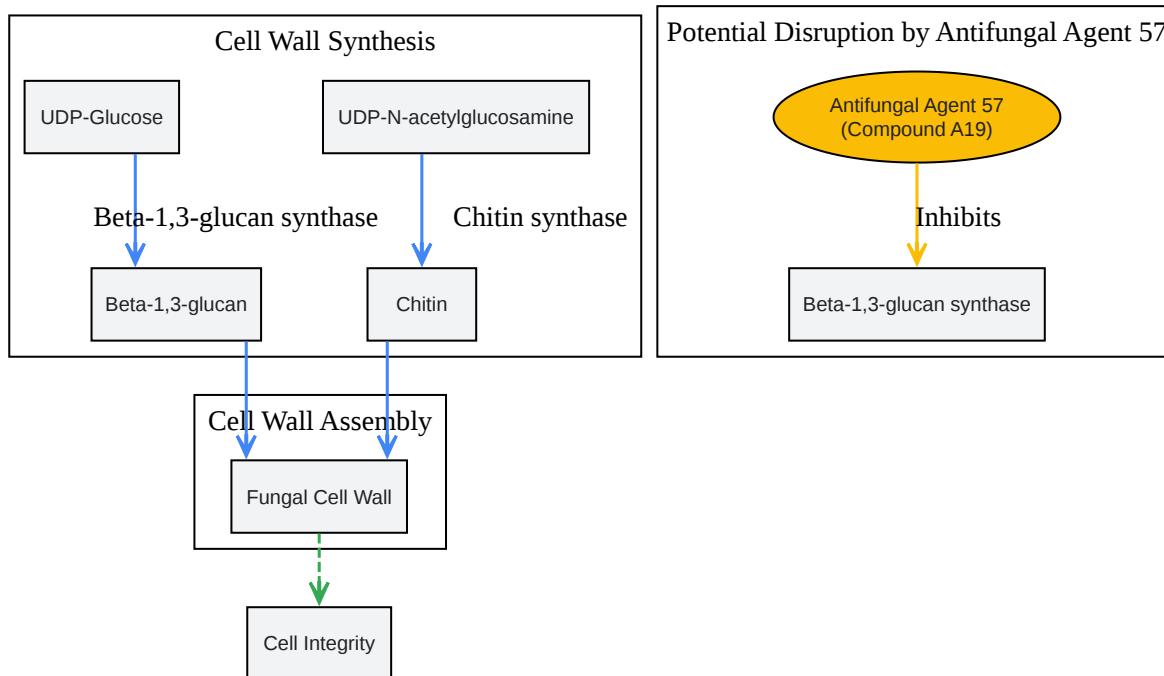


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Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by **Antifungal Agent 57**.

Disruption of Cell Wall Integrity

The fungal cell wall, composed of chitin and glucans, is another attractive target for antifungal therapy as it is absent in human cells. Inhibition of key enzymes involved in cell wall synthesis can lead to osmotic instability and cell lysis.



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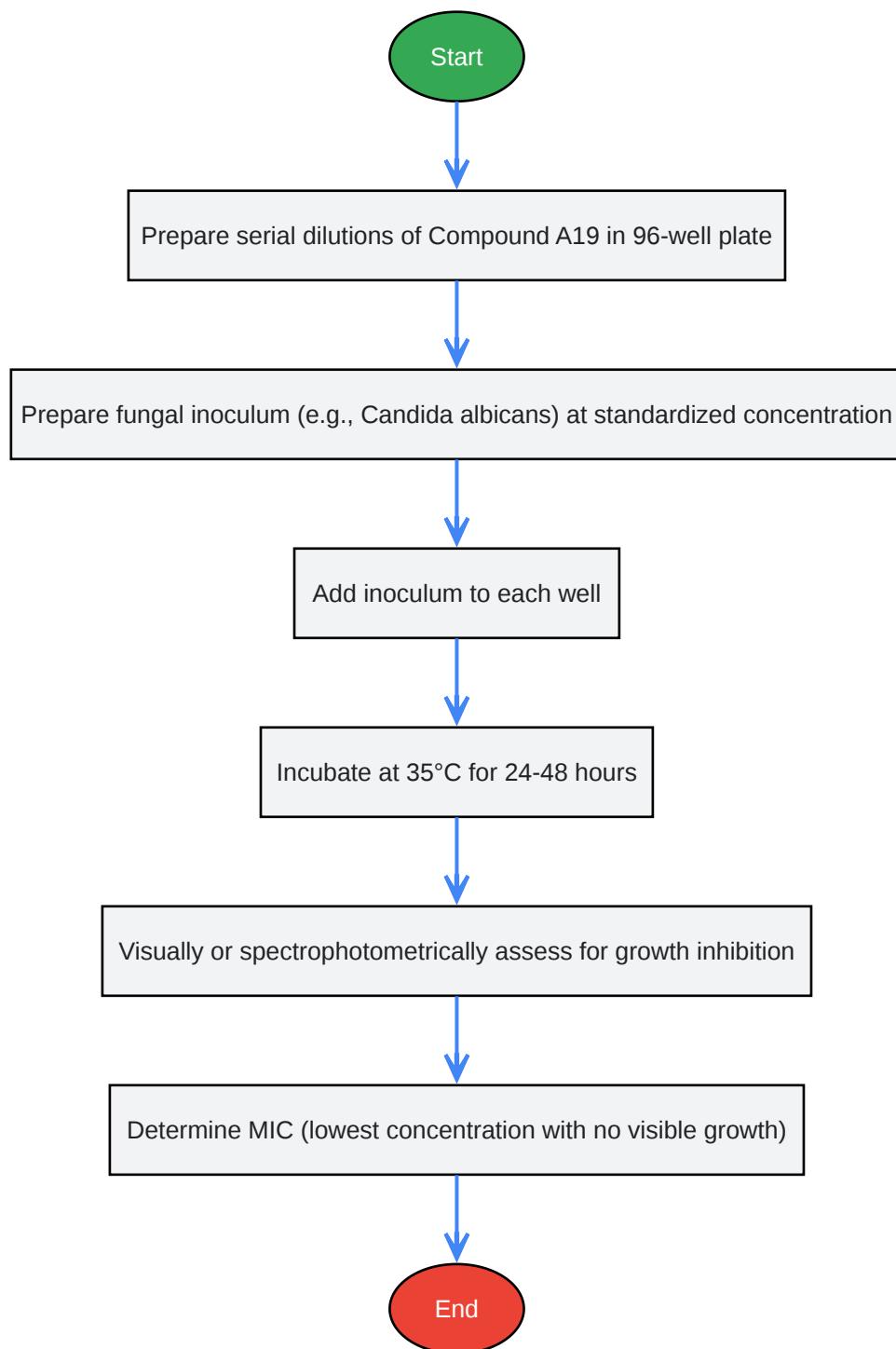
Caption: Potential disruption of the fungal cell wall integrity pathway by **Antifungal Agent 57**.

Experimental Protocols

Detailed experimental protocols for the evaluation of **Antifungal agent 57** (Compound A19) are not available. However, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines is provided below.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.



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Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

- **Antifungal agent 57** (Compound A19)
- *Candida albicans* strain (e.g., ATCC 90028)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer (optional)

Procedure:

- Prepare a stock solution of Compound A19 in a suitable solvent (e.g., DMSO).
- Perform two-fold serial dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
- Prepare a fungal inoculum suspension and adjust its concentration to $0.5\text{-}2.5 \times 10^3$ cells/mL.
- Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control.

Future Directions

While **Antifungal agent 57** (Compound A19) shows considerable promise, further research is required to fully characterize its potential as a therapeutic agent. Key areas for future investigation include:

- Elucidation of the specific mechanism of action.
- Determination of its cytotoxicity against mammalian cell lines to assess its therapeutic index.
- *In vivo* efficacy studies in animal models of fungal infections.

- Structure-activity relationship (SAR) studies to optimize its antifungal activity and safety profile.

Conclusion

Antifungal agent 57 (Compound A19) is a potent antifungal compound with demonstrated activity against drug-resistant *Candida albicans*. Although detailed information regarding its synthesis, mechanism of action, and experimental evaluation is limited in the public domain, this guide provides a foundational understanding for researchers. The potent *in vitro* activity of Compound A19 warrants further investigation to establish its potential as a next-generation antifungal therapeutic.

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